molecular formula C9H8BrNO2 B6262814 4-(3-bromophenyl)-1,3-oxazolidin-2-one CAS No. 1468542-70-2

4-(3-bromophenyl)-1,3-oxazolidin-2-one

Cat. No.: B6262814
CAS No.: 1468542-70-2
M. Wt: 242.1
InChI Key:
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Description

4-(3-bromophenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It features a bromophenyl group attached to the oxazolidinone ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-bromophenyl isocyanate with an appropriate amino alcohol. One common method is the cyclization of 3-bromophenyl isocyanate with 2-aminoethanol under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.

    Oxidation and reduction: The oxazolidinone ring can be oxidized or reduced under specific conditions.

    Cyclization and ring-opening: The oxazolidinone ring can participate in cyclization reactions or be opened under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Products include azido or cyano derivatives.

    Oxidation: Products include oxazolidinone derivatives with additional oxygen functionalities.

    Reduction: Products include reduced oxazolidinone derivatives with altered ring structures.

Scientific Research Applications

4-(3-bromophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of antibiotics and antiviral agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromophenyl group enhances its binding affinity and specificity towards these targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-1,3-oxazolidin-2-one
  • 4-(2-bromophenyl)-1,3-oxazolidin-2-one
  • 4-(3-chlorophenyl)-1,3-oxazolidin-2-one

Uniqueness

4-(3-bromophenyl)-1,3-oxazolidin-2-one is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in its class.

Properties

CAS No.

1468542-70-2

Molecular Formula

C9H8BrNO2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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